![molecular formula C20H19N5O5S B2711097 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888419-37-2](/img/no-structure.png)
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactivation and Prodrug Development
Research on related compounds, such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), reveals the potential of such chemicals in bioactivation and prodrug development. CB 1954 is activated by the enzyme DT diaphorase, producing a highly selective cytotoxicity by forming DNA-DNA interstrand crosslinks, a mechanism that could potentially be shared by the compound (Knox et al., 1991). This demonstrates the compound's potential use in developing targeted cancer therapies, particularly through gene-directed enzyme prodrug therapy (GDEPT), where the prodrug is selectively activated in tumor cells.
Nitroreductase Enzyme Activation
The activation of nitro-containing prodrugs by nitroreductase enzymes, as seen with CB 1954, indicates a pathway through which N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide might also be activated in a therapeutic context. The enzyme responsible for converting CB 1954 into its cytotoxic form has been identified as NAD(P)H dehydrogenase (quinone), which suggests a similar mechanism could be exploited for the activation of the compound , offering a targeted approach to cancer therapy (Knox et al., 1988).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of such compounds can vary widely depending on their specific structure and the biological target. They might interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, they might interfere with the synthesis of essential components of the cell, disrupt signal transduction pathways, or inhibit the activity of key enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of these compounds can include changes in cell growth, cell death, or changes in the expression of certain genes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding ethyl ester intermediate.", "Step 2: Addition of ammonia to the ethyl ester intermediate to form the final product, N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
Numéro CAS |
888419-37-2 |
Nom du produit |
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide |
Formule moléculaire |
C20H19N5O5S |
Poids moléculaire |
441.46 |
Nom IUPAC |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C20H19N5O5S/c1-2-30-15-9-5-13(6-10-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-3-7-14(8-4-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27) |
Clé InChI |
VDMWKEPHVYQCDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.